Idoxifene

Catalog No.
S548686
CAS No.
116057-75-1
M.F
C28H30INO
M. Wt
523.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Idoxifene

CAS Number

116057-75-1

Product Name

Idoxifene

IUPAC Name

1-[2-[4-[(E)-1-(4-iodophenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]pyrrolidine

Molecular Formula

C28H30INO

Molecular Weight

523.4 g/mol

InChI

InChI=1S/C28H30INO/c1-2-27(22-8-4-3-5-9-22)28(23-10-14-25(29)15-11-23)24-12-16-26(17-13-24)31-21-20-30-18-6-7-19-30/h3-5,8-17H,2,6-7,18-21H2,1H3/b28-27-

InChI Key

JJKOTMDDZAJTGQ-DQSJHHFOSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

1-(4-iodophenyl)-1-(4-(2-pyrrolidinoethoxy)phenyl)-2-phenyl-1-butene, 4-iodopyrrolidinotamoxifen, idoxifene, Pyr-I-Tam, pyrrolidino-4-iodotamoxifen

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCN2CCCC2)C3=CC=C(C=C3)I)C4=CC=CC=C4

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)OCCN2CCCC2)\C3=CC=C(C=C3)I)/C4=CC=CC=C4

The exact mass of the compound Idoxifene is 523.13721 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Idoxifene is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene class, making it a close structural analog of tamoxifen. Its core mechanism involves competitive binding to estrogen receptors (ERs), where it exhibits tissue-specific agonist or antagonist activity. This profile makes it a key compound for research into hormone-dependent breast cancer and osteoporosis. Key procurement decisions for Idoxifene often hinge on its quantitatively distinct properties compared to tamoxifen, including its higher binding affinity for the ER, reduced estrogenic agonist activity in specific tissues, and differential metabolic stability.

Substituting Idoxifene with its common analog, tamoxifen, is inadvisable for studies where specific efficacy, side-effect profiles, or resistance mechanisms are being investigated. Idoxifene demonstrates a more favorable profile regarding uterine agonist activity, exhibiting minimal uterotrophic effects where tamoxifen shows notable estrogen-like stimulation. Furthermore, Idoxifene shows continued efficacy in some tamoxifen-resistant models, indicating only partial cross-resistance and a distinct interaction at the cellular level. It also forms significantly fewer hepatic DNA adducts in animal models compared to tamoxifen, a critical consideration for long-term in vivo studies where genotoxicity is a confounding variable. These quantitative differences in biological activity and safety profile make the two compounds functionally distinct for many research applications.

Reduced Uterine Stimulation Compared to Tamoxifen

In preclinical models, Idoxifene demonstrates significantly less estrogenic agonist activity on uterine tissue compared to tamoxifen. In immature rat and mouse uterotrophic assays, Idoxifene showed less agonist activity than tamoxifen. In studies with ovariectomized rats, Idoxifene displayed minimal uterotrophic activity on its own and inhibited the agonist activity of estrogen in intact rats, in contrast to the known stimulatory effects of tamoxifen.

Evidence DimensionUterotrophic (uterine growth-promoting) activity
Target Compound DataMinimal uterotrophic activity; inhibits estrogen-induced uterine growth
Comparator Or BaselineTamoxifen: Possesses greater estrogenic agonist activity in uterine tissue
Quantified DifferenceQualitatively lower agonist activity observed in multiple preclinical models
ConditionsImmature and ovariectomized rat models

For in vivo studies, selecting Idoxifene minimizes the confounding variable of uterine stimulation, a critical factor in oncological and endocrinological research where off-target estrogenic effects can obscure results.

Maintained Efficacy in Tamoxifen-Resistant Xenograft Models

Idoxifene demonstrates a performance advantage in models of acquired tamoxifen resistance. In a study using tamoxifen-resistant (TR) MCF-7 breast cancer xenografts, fewer tumors were supported by Idoxifene (3 out of 12 established) compared to tamoxifen (8 out of 12 established). This suggests that Idoxifene may share only partial cross-resistance with tamoxifen, providing a distinct therapeutic mechanism in resistant contexts. In the same study, long-term therapy showed 0 out of 10 Idoxifene-treated tumors developed acquired resistance after 6 months, versus 3 out of 10 for tamoxifen-treated tumors.

Evidence DimensionTumor establishment in tamoxifen-resistant xenografts
Target Compound Data3 of 12 (25%) tumors established
Comparator Or BaselineTamoxifen: 8 of 12 (67%) tumors established
Quantified Difference2.7-fold lower rate of tumor establishment compared to tamoxifen in a resistant model
ConditionsTamoxifen-resistant (TR) MCF-7 tumor xenografts in athymic mice over 4 months

Procurement of Idoxifene is essential for research specifically focused on overcoming or bypassing tamoxifen resistance, as tamoxifen itself is unsuitable as a control or therapeutic agent in these models.

Reduced Formation of Hepatic DNA Adducts

For long-term preclinical studies, Idoxifene presents a more favorable safety profile regarding liver genotoxicity. In a comparative study in rats, animals treated with tamoxifen had approximately 100 times higher levels of hepatic DNA adducts than those treated with Idoxifene. This substantial difference in DNA reactivity is a critical differentiator for chronic dosing regimens.

Evidence DimensionHepatic DNA adduct formation
Target Compound DataLow levels of adducts (mean level 0.06 per million DNA bases)
Comparator Or BaselineTamoxifen: ~100-fold higher levels of DNA adducts
Quantified DifferenceSignificantly reduced genotoxic potential in liver tissue
ConditionsRats treated for 24 weeks, analysis by 32P-postlabelling

Choosing Idoxifene reduces the risk of confounding results due to off-target liver genotoxicity, ensuring that observed outcomes are more directly attributable to the SERM activity under investigation.

Investigating Mechanisms of Acquired Antiestrogen Resistance

Idoxifene is the appropriate choice for cell culture and xenograft models designed to study how breast cancer cells overcome tamoxifen therapy. Its ability to inhibit growth in tamoxifen-resistant MCF-7 xenografts, where tamoxifen itself is ineffective, allows for the specific investigation of non-overlapping resistance pathways.

Long-Term In Vivo Studies Requiring Minimized Off-Target Effects

For chronic dosing studies in animal models, particularly in chemoprevention or long-term efficacy trials, Idoxifene's profile of reduced uterine stimulation and substantially lower hepatic DNA adduct formation compared to tamoxifen makes it a more reliable tool. This ensures that long-term outcomes are less likely to be confounded by uterine hyperplasia or liver genotoxicity.

Comparative SERM Profiling for Bone and Endometrial Tissue

Idoxifene is a valuable tool for studies aiming to dissociate the beneficial bone-sparing effects of SERMs from their potentially detrimental uterine effects. Its documented ability to prevent bone mineral density loss in ovariectomized rats while exhibiting minimal uterotrophic activity provides a clear model for investigating tissue-specific SERM pharmacology.

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

8.3

Hydrogen Bond Acceptor Count

2

Exact Mass

523.13721 Da

Monoisotopic Mass

523.13721 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

456UXE9867

MeSH Pharmacological Classification

Estrogen Antagonists

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Other CAS

116057-75-1

Wikipedia

Idoxifene

Dates

Last modified: 08-15-2023
1: Rehm S, Solleveld HA, Portelli ST, Wier PJ. Histologic changes in ovary, uterus, vagina, and mammary gland of mature beagle dogs treated with the SERM idoxifene. Birth Defects Res B Dev Reprod Toxicol. 2007 Jun;80(3):225-32. PubMed PMID: 17570126.
2: Zhou YJ, Yin DM, Chen HS, Shi JH, Sha BX, Wang X. Inhibitory effects of idoxifene on hepatic fibrosis in rats. Acta Pharmacol Sin. 2005 May;26(5):581-6. PubMed PMID: 15842777.
3: Wei GZ, Yu J, Zhu YL, Lin SX, Kang YF, Wang R, Zhou JJ, Zhang QH. [Vasorelaxing effect of idoxifene on human internal mammary arteries]. Sheng Li Xue Bao. 2004 Feb 25;56(1):16-20. Chinese. PubMed PMID: 14985823.
4: Johnston SR, Gumbrell LA, Evans TR, Coleman RE, Smith IE, Twelves CJ, Soukop M, Rea DW, Earl HM, Howell A, Jones A, Canney P, Powles TJ, Haynes BP, Nutley B, Grimshaw R, Jarman M, Halbert GW, Brampton M, Haviland J, Dowsett M, Coombes RC; Cancer Research UK Phase I/II Committee. A cancer research (UK) randomized phase II study of idoxifene in patients with locally advanced/metastatic breast cancer resistant to tamoxifen. Cancer Chemother Pharmacol. 2004 Apr;53(4):341-8. Epub 2004 Jan 13. PubMed PMID: 14722733.
5: Lu G, Shimizu I, Cui X, Itonaga M, Tamaki K, Fukuno H, Inoue H, Honda H, Ito S. Antioxidant and antiapoptotic activities of idoxifene and estradiol in hepatic fibrosis in rats. Life Sci. 2004 Jan 2;74(7):897-907. PubMed PMID: 14659978.
6: Inoue H, Shimizu I, Lu G, Itonaga M, Cui X, Okamura Y, Shono M, Honda H, Inoue S, Muramatsu M, Ito S. Idoxifene and estradiol enhance antiapoptotic activity through estrogen receptor-beta in cultured rat hepatocytes. Dig Dis Sci. 2003 Mar;48(3):570-80. PubMed PMID: 12757172.
7: Arpino G, Nair Krishnan M, Doval Dinesh C, Bardou VJ, Clark GM, Elledge RM. Idoxifene versus tamoxifen: a randomized comparison in postmenopausal patients with metastatic breast cancer. Ann Oncol. 2003 Feb;14(2):233-41. PubMed PMID: 12562650.
8: Yang C, Henion J. Atmospheric pressure photoionization liquid chromatographic-mass spectrometric determination of idoxifene and its metabolites in human plasma. J Chromatogr A. 2002 Sep 13;970(1-2):155-65. PubMed PMID: 12350090.
9: Christopher TA, Lopez BL, Stillwagon JC, Gao F, Gao E, Ma XL, Ohlstein EH, Yue TL. Idoxifene causes endothelium-dependent, nitric oxide-mediated vasorelaxation in male rats. Eur J Pharmacol. 2002 Jun 20;446(1-3):139-43. PubMed PMID: 12098595.
10: Gutman M, Couillard S, Roy J, Labrie F, Candas B, Labrie C. Comparison of the effects of EM-652 (SCH57068), tamoxifen, toremifene, droloxifene, idoxifene, GW-5638 and raloxifene on the growth of human ZR-75-1 breast tumors in nude mice. Int J Cancer. 2002 May 10;99(2):273-8. PubMed PMID: 11979444.
11: van Rietbergen B, Majumdar S, Newitt D, MacDonald B. High-resolution MRI and micro-FE for the evaluation of changes in bone mechanical properties during longitudinal clinical trials: application to calcaneal bone in postmenopausal women after one year of idoxifene treatment. Clin Biomech (Bristol, Avon). 2002 Feb;17(2):81-8. PubMed PMID: 11832257.
12: Bäumer AT, Wassmann S, Ahlbory K, Strehlow K, Müller C, Sauer H, Böhm M, Nickenig G. Reduction of oxidative stress and AT1 receptor expression by the selective oestrogen receptor modulator idoxifene. Br J Pharmacol. 2001 Oct;134(3):579-84. PubMed PMID: 11588112; PubMed Central PMCID: PMC1572993.
13: Omoya T, Shimizu I, Zhou Y, Okamura Y, Inoue H, Lu G, Itonaga M, Honda H, Nomura M, Ito S. Effects of idoxifene and estradiol on NF-kappaB activation in cultured rat hepatocytes undergoing oxidative stress. Liver. 2001 Jun;21(3):183-91. PubMed PMID: 11422781.
14: Zhang H, Henion J. Comparison between liquid chromatography-time of-flight mass spectrometry and selected reaction monitoring liquid chromatography-mass spectrometry for quantitative determination of idoxifene in human plasma. J Chromatogr B Biomed Sci Appl. 2001 Jun 5;757(1):151-9. PubMed PMID: 11419740.
15: Onorato JM, Henion JD, Lefebvre PM, Kiplinger JP. Selected reaction monitoring LC-MS determination of idoxifene and its pyrrolidinone metabolite in human plasma using robotic high-throughput, sequential sample injection. Anal Chem. 2001 Jan 1;73(1):119-25. PubMed PMID: 11195494.
16: Yue TL, Vickery-Clark L, Louden CS, Gu JL, Ma XL, Narayanan PK, Li X, Chen J, Storer B, Willette R, Gossett KA, Ohlstein EH. Selective estrogen receptor modulator idoxifene inhibits smooth muscle cell proliferation, enhances reendothelialization, and inhibits neointimal formation in vivo after vascular injury. Circulation. 2000 Nov 7;102(19 Suppl 3):III281-8. PubMed PMID: 11082402.
17: Nuttall ME, Fisher PW, Suva LJ, Gowen M. The selective oestrogen receptor modulators idoxifene and raloxifene have fundamentally different cell-specific oestrogen-response element (ERE)-dependent/independent mechanisms in vitro. Eur J Cancer. 2000 Sep;36 Suppl 4:S63-4. PubMed PMID: 11056323.
18: Ma XL, Gao F, Yao CL, Chen J, Lopez BL, Christopher TA, Disa J, Gu JL, Ohlstein EH, Yue TL. Nitric oxide stimulatory and endothelial protective effects of idoxifene, a selective estrogen receptor modulator, in the splanchnic artery of the ovariectomized rat. J Pharmacol Exp Ther. 2000 Nov;295(2):786-92. PubMed PMID: 11046119.
19: Dowsett M, Dixon JM, Horgan K, Salter J, Hills M, Harvey E. Antiproliferative effects of idoxifene in a placebo-controlled trial in primary human breast cancer. Clin Cancer Res. 2000 Jun;6(6):2260-7. PubMed PMID: 10873076.
20: Badger AM, Blake SM, Dodds RA, Griswold DE, Swift BA, Rieman DJ, Stroup GB, Hoffman SJ, Gowen M. Idoxifene, a novel selective estrogen receptor modulator, is effective in a rat model of adjuvant-induced arthritis. J Pharmacol Exp Ther. 1999 Dec;291(3):1380-6. PubMed PMID: 10565864.
21: Johnston SR, Boeddinghaus IM, Riddler S, Haynes BP, Hardcastle IR, Rowlands M, Grimshaw R, Jarman M, Dowsett M. Idoxifene antagonizes estradiol-dependent MCF-7 breast cancer xenograft growth through sustained induction of apoptosis. Cancer Res. 1999 Aug 1;59(15):3646-51. PubMed PMID: 10446976.
22: Fleischer AC, Wheeler JE, Yeh IT, Kravitz B, Jensen C, MacDonald B. Sonographic assessment of the endometrium in osteopenic postmenopausal women treated with idoxifene. J Ultrasound Med. 1999 Jul;18(7):503-12. PubMed PMID: 10400054.
23: Osborne MR, Hewer A, Davis W, Strain AJ, Keogh A, Hardcastle IR, Phillips DH. Idoxifene derivatives are less reactive to DNA than tamoxifen derivatives, both chemically and in human and rat liver cells. Carcinogenesis. 1999 Feb;20(2):293-7. PubMed PMID: 10069467.
24: Nuttall ME, Bradbeer JN, Stroup GB, Nadeau DP, Hoffman SJ, Zhao H, Rehm S, Gowen M. Idoxifene: a novel selective estrogen receptor modulator prevents bone loss and lowers cholesterol levels in ovariectomized rats and decreases uterine weight in intact rats. Endocrinology. 1998 Dec;139(12):5224-34. PubMed PMID: 9832463.
25: Treinen KA, Rehm S, Wier PJ. An evaluation of the novel selective estrogen receptor modulator, idoxifene, for effects on reproduction in rats and rabbits. Toxicol Sci. 1998 Feb;41(2):199-207. PubMed PMID: 9520356.
26: Jin L, Legros N, Leclercq G, Hardcastle IR, Jarman M. Length increase of the side chain of idoxifene does not improve its antagonistic potency in breast-cancer cell lines. Cancer Chemother Pharmacol. 1998;41(4):339-42. PubMed PMID: 9488604.
27: Pace P, Jarman M, Phillips D, Hewer A, Bliss J, Coombes RC. Idoxifene is equipotent to tamoxifen in inhibiting mammary carcinogenesis but forms lower levels of hepatic DNA adducts. Br J Cancer. 1997;76(6):700-4. PubMed PMID: 9310233; PubMed Central PMCID: PMC2228034.
28: Johnston SR, Riddler S, Haynes BP, A'Hern R, Smith IE, Jarman M, Dowsett M. The novel anti-oestrogen idoxifene inhibits the growth of human MCF-7 breast cancer xenografts and reduces the frequency of acquired anti-oestrogen resistance. Br J Cancer. 1997;75(6):804-9. PubMed PMID: 9062399; PubMed Central PMCID: PMC2063408.
29: Sargent LM, Dragan YP, Sattler C, Bahnub N, Sattler G, Martin P, Cisneros A, Mann J, Thorgeirsson S, Jordan VC, Pitot HC. Induction of hepatic aneuploidy in vivo by tamoxifen, toremifene and idoxifene in female Sprague-Dawley rats. Carcinogenesis. 1996 May;17(5):1051-6. Erratum in: Carcinogenesis 1996 Jun;17(6):1393. PubMed PMID: 8640912.
30: Hardcastle IR, Rowlands MG, Grimshaw RM, Houghton J, Jarman M. Homologs of idoxifene: variation of estrogen receptor binding and calmodulin antagonism with chain length. J Med Chem. 1996 Feb 16;39(4):999-1004. PubMed PMID: 8632423.
31: Young H, Carnochan P, Trivedi M, Potter GA, Eccles SA, Haynes BP, Jarman M, Ott RJ. Pharmacokinetics and biodistribution of radiolabelled idoxifene: prospects for the use of PET in the evaluation of a novel antioestrogen for cancer therapy. Nucl Med Biol. 1995 May;22(4):405-11. PubMed PMID: 7550016.
32: Coombes RC, Haynes BP, Dowsett M, Quigley M, English J, Judson IR, Griggs LJ, Potter GA, McCague R, Jarman M. Idoxifene: report of a phase I study in patients with metastatic breast cancer. Cancer Res. 1995 Mar 1;55(5):1070-4. PubMed PMID: 7866990.
33: Sharp SY, Rowlands MG, Jarman M, Kelland LR. Effects of a new antioestrogen, idoxifene, on cisplatin- and doxorubicin-sensitive and -resistant human ovarian carcinoma cell lines. Br J Cancer. 1994 Sep;70(3):409-14. PubMed PMID: 8080723; PubMed Central PMCID: PMC2033360.

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